molecular formula C12H13N3O5S2 B7097446 N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methyl-2-nitrobenzenesulfonamide

N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methyl-2-nitrobenzenesulfonamide

Cat. No.: B7097446
M. Wt: 343.4 g/mol
InChI Key: JEFTXHHMBRCUND-UHFFFAOYSA-N
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Description

N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methyl-2-nitrobenzenesulfonamide is a complex organic compound that features a thiazole ring, a nitro group, and a sulfonamide group

Properties

IUPAC Name

N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methyl-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S2/c1-14(8-9-7-12(20-2)13-21-9)22(18,19)11-6-4-3-5-10(11)15(16)17/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFTXHHMBRCUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NS1)OC)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methyl-2-nitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Methoxylation: Introduction of the methoxy group at the 3-position of the thiazole ring can be achieved using methanol in the presence of a base.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Nitration: The nitro group is introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methyl-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Tin(II) chloride, hydrochloric acid, hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer agent with a thiazole ring.

Uniqueness

N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methyl-2-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

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